molecular formula C12H8BrFO2 B8670602 Methyl 5-bromo-7-fluoro-2-naphthoate

Methyl 5-bromo-7-fluoro-2-naphthoate

Cat. No. B8670602
M. Wt: 283.09 g/mol
InChI Key: YQLLQVKFKKTUOL-UHFFFAOYSA-N
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Patent
US09382245B2

Procedure details

A solution of 29 (6.1 g, 16.3 mmol) in MeOH (6 mL) was added dropwise to a suspension of dichlorodicyanobenzoquinone (DDQ, 3.8 g, 16.7 mmol) in 80% aqueous H2SO4 (30 mL) at 0° C. After the addition was completed, the ice bath was removed and stirring was continued for 1 h. The mixture was poured in to ice water (100 mL), then the resulting brown precipitate was filtered, dissolved in ethyl acetate, and washed with H2O (100 mL). The organic layer was dried over anhydrous Na2SO4, filtered, concentrated rotary evaporation, and purified by column chromatography to give methyl 5-bromo-7-fluoro-2-naphthoate (30) (28%). 1H NMR (600 MHz, Acetone-d6) δ 8.67 (d, J=1.3 Hz, 1H), 8.31 (d, J=8.8 Hz, 1H), 8.18-8.14 (m, 1H), 7.95 (td, J=8.7, 8.2, 2.5 Hz, 2H), 3.97 (s, 3H). GC-MS (ES) for C12H8BrFO2 [M+1]+ 283.
Name
29
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:19]=[C:20]([F:22])[CH:21]=1)[CH2:5][CH:6]([CH2:11][CH:12](OCC)OCC)[C:7]([O:9][CH3:10])=[O:8].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>CO.OS(O)(=O)=O>[Br:1][C:2]1[CH:21]=[C:20]([F:22])[CH:19]=[C:4]2[C:3]=1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5]2

Inputs

Step One
Name
29
Quantity
6.1 g
Type
reactant
Smiles
BrC=1C=C(CC(C(=O)OC)CC(OCC)OCC)C=C(C1)F
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC1=C(C(C(=C(C1=O)C#N)C#N)=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
The mixture was poured in to ice water (100 mL)
FILTRATION
Type
FILTRATION
Details
the resulting brown precipitate was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with H2O (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated rotary
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C=CC(=CC2=CC(=C1)F)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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